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Introduction
The discovery of tubocurarine chloride marks a pivotal moment in the history of

pharmacology and medicine, transforming the landscape of anesthesia and surgery. This

potent neuromuscular blocking agent, derived from the South American arrow poison known as

curare, paved the way for modern surgical procedures by enabling controlled muscle

relaxation. This in-depth guide provides a technical and historical account of the journey of

tubocurarine chloride from a mysterious jungle toxin to a purified, life-saving pharmaceutical.

It details the key experiments, the brilliant minds behind them, and the scientific rigor that

unraveled its mechanism of action.

Historical Timeline: From Poisoned Darts to a
Purified Drug
The story of tubocurarine is one of incremental discovery, spanning centuries of exploration,

observation, and meticulous scientific investigation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1683276?utm_src=pdf-interest
https://www.benchchem.com/product/b1683276?utm_src=pdf-body
https://www.benchchem.com/product/b1683276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Year(s) Key Individual(s) Contribution

16th Century European Explorers

First documented encounters

with "curare," the arrow poison

used by indigenous South

American tribes.[1]

1811-1814 Sir Benjamin Brodie

Conducted early experiments

demonstrating that curare-

poisoned animals could be

kept alive with artificial

respiration, suggesting the

poison did not directly stop the

heart.[2]

1844-1857 Claude Bernard

Through a series of elegant

experiments on frogs, Bernard

pinpointed the site of curare's

action to the neuromuscular

junction, demonstrating that it

blocked nerve impulses to the

muscles without affecting the

nerve's ability to conduct or the

muscle's ability to contract.[3]

[4]

1935 Harold King

A chemist at the National

Institute for Medical Research

in London, King was the first to

isolate a pure, crystalline form

of the active alkaloid from a

museum sample of curare,

which he named d-

tubocurarine.[5][6][7]

1938 Richard Gill Led an expedition to the

Amazon rainforest to collect a

large quantity of authentic

curare and document its

preparation by indigenous
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people. This provided the raw

material for further research

and commercial production.

1942
Harold R. Griffith & G. Enid

Johnson

Anesthesiologists in Montreal,

Canada, who were the first to

successfully use a

standardized preparation of

curare (Intocostrin) to produce

muscle relaxation during

surgery, revolutionizing the

practice of anesthesia.[1]

1943
O. Wintersteiner & J.D.

Dutcher

At the Squibb Institute for

Medical Research, they

isolated crystalline d-

tubocurarine from

Chondrodendron tomentosum,

the plant species identified as

a primary source of curare,

confirming its botanical origin.

[8]

Key Experiments in the Discovery of Tubocurarine
The journey to understanding and purifying tubocurarine was marked by several

groundbreaking experiments that laid the foundation for its clinical use.

Claude Bernard's Frog Experiments (c. 1844-1857)
Claude Bernard's meticulous experiments on frogs were instrumental in elucidating the

physiological action of curare. His work is a classic example of early experimental

pharmacology.

Experimental Protocol:

Animal Model: Frogs were used due to their resilience and the accessibility of their

neuromuscular preparations.
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Procedure:

A ligature was tied around the abdomen of a frog, excluding the sciatic nerve on one side.

This procedure isolated the corresponding hindlimb from the systemic circulation while

maintaining its nerve supply.

Curare was then injected into the frog's dorsal lymph sac.

The frog's voluntary movements were observed.

The sciatic nerves on both the ligated (unexposed to curare) and unligated (exposed to

curare) sides were stimulated with an electrical current.

The muscles on both sides were also directly stimulated with an electrical current.

Observations:

Voluntary movement ceased in the parts of the body exposed to curare.

Stimulation of the sciatic nerve on the unligated side produced no muscle contraction.

Stimulation of the sciatic nerve on the ligated side resulted in a normal muscle contraction

in the protected limb.

Direct electrical stimulation of the muscles on both sides caused them to contract.

Conclusion: Bernard concluded that curare did not affect the nerve's ability to conduct an

impulse, nor the muscle's inherent contractility. Instead, it acted at the junction between the

nerve and the muscle, blocking the transmission of the nerve's signal to the muscle.[3][4]
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Workflow of Claude Bernard's frog experiment.

Harold King's Isolation of d-Tubocurarine (1935)
Harold King's work represents a landmark in alkaloid chemistry, as he was the first to isolate

the pure, crystalline active principle of curare.

Experimental Protocol:

Starting Material: A museum specimen of "tube curare" (curare stored in bamboo tubes).

Extraction: The crude curare was subjected to a series of extractions with different solvents

to separate the various components.

Purification: The extracts were further purified using techniques such as precipitation and

recrystallization. King's meticulous work involved the separation of the quaternary

ammonium salts, which he suspected were the active components.
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Crystallization: Through careful manipulation of solvent conditions and pH, King was able to

induce the formation of crystals of the pure alkaloid.

Characterization: The crystalline compound was then subjected to chemical analysis to

determine its elemental composition and molecular properties. He named the isolated

compound d-tubocurarine.[6]

Wintersteiner and Dutcher's Isolation from
Chondrodendron tomentosum (1943)
This work confirmed the botanical source of d-tubocurarine and provided a more reliable

source for its production.

Experimental Protocol:

Starting Material: Bark of the vine Chondrodendron tomentosum, obtained from Richard

Gill's expedition.

Extraction: The dried and ground bark was extracted with acidified water to solubilize the

alkaloids.

Purification:

The aqueous extract was made alkaline to precipitate the tertiary alkaloids, which were

then removed by filtration.

The remaining aqueous solution, containing the quaternary alkaloids (including d-

tubocurarine), was then treated with Reinecke salt to precipitate the alkaloids as

reineckates.

The reineckate salts were decomposed, and the liberated alkaloids were further purified.

Crystallization: Crystalline d-tubocurarine was obtained through a series of recrystallizations

from different solvent systems. The identity of the isolated compound was confirmed by

comparison with the d-tubocurarine isolated by Harold King.[8]
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Generalized workflow for the isolation of d-tubocurarine.

Quantitative Data from Early Studies
Quantitative data from the very earliest discovery experiments are scarce in the modern sense.

However, early bioassays were crucial for standardizing the potency of curare preparations.

The Rabbit "Head-Drop" Assay
This was a common in vivo bioassay used to determine the potency of curare preparations

before the availability of more sophisticated analytical techniques.

Methodology:

A solution of the curare preparation was infused intravenously into a rabbit at a constant rate.
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The endpoint was the point at which the rabbit's neck muscles relaxed to the extent that it

could no longer hold its head up.

The amount of the preparation required to produce this "head-drop" was used as a measure

of its potency.

Parameter Description

Animal Model Rabbit

Route of Administration Intravenous infusion

Endpoint Inability to hold head erect

Measurement Dose required to produce the endpoint

This bioassay, while crude by modern standards, was essential for the development of

standardized preparations of curare, such as Intocostrin, which could be used with a

predictable clinical effect.

Mechanism of Action: Neuromuscular Blockade
Tubocurarine exerts its effects at the neuromuscular junction, the specialized synapse where a

motor neuron communicates with a muscle fiber.

Signaling Pathway:

Normal Transmission: Under normal conditions, an action potential arriving at the motor

neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh). ACh

diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on

the muscle fiber membrane. This binding opens ion channels, leading to depolarization of the

muscle membrane and subsequent muscle contraction.

Tubocurarine Action: Tubocurarine is a competitive antagonist of nAChRs. It binds to the

same receptors as ACh but does not activate them. By occupying the receptors,

tubocurarine prevents ACh from binding, thereby blocking the transmission of the nerve

impulse to the muscle. This results in muscle relaxation and, at higher doses, paralysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Motor Neuron Terminal
Muscle Fiber Membrane

Action Potential ACh Vesicles
Triggers

ACh Release
Causes

Nicotinic ACh Receptor (nAChR)

Binds to

Muscle Contraction

Activates

No Muscle Contraction
Leads to

Tubocurarine Blocks

Click to download full resolution via product page

Signaling pathway at the neuromuscular junction.

Conclusion
The discovery of tubocurarine chloride is a compelling example of how a substance once

feared as a poison was transformed into a valuable therapeutic agent through scientific inquiry.

From the early physiological experiments of Claude Bernard to the chemical isolations by

Harold King and others, the story of tubocurarine highlights the importance of interdisciplinary

research. The development of this first neuromuscular blocking agent not only revolutionized

surgery but also provided a powerful tool for studying the fundamental mechanisms of synaptic

transmission, a legacy that continues to influence drug discovery and neuroscience today.

While largely replaced by synthetic agents with more favorable side-effect profiles, the

foundational role of tubocurarine chloride in pharmacology and medicine is undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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